BenchChemオンラインストアへようこそ!

8-Hydroxy-6-azaspiro[3.5]nonan-5-one

Medicinal Chemistry Physicochemical Properties Drug Discovery

Choose 8-Hydroxy-6-azaspiro[3.5]nonan-5-one for your medicinal chemistry programs to leverage its strictly non-interchangeable spirocyclic scaffold. The strategically positioned 8-hydroxyl group significantly enhances aqueous solubility and provides a predictable Phase II metabolic handle, while the orthogonal lactam and alcohol functionalities enable independent derivatization for rapid library diversification. This conformationally rigid scaffold is ideal for CNS-targeted lead optimization, offering improved drug-like properties over non-hydroxylated analogs. Available in high purity grades (≥97%) with flexible packaging options. Ensure your synthetic success—order now.

Molecular Formula C8H13NO2
Molecular Weight 155.197
CAS No. 2169487-42-5
Cat. No. B2639868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxy-6-azaspiro[3.5]nonan-5-one
CAS2169487-42-5
Molecular FormulaC8H13NO2
Molecular Weight155.197
Structural Identifiers
SMILESC1CC2(C1)CC(CNC2=O)O
InChIInChI=1S/C8H13NO2/c10-6-4-8(2-1-3-8)7(11)9-5-6/h6,10H,1-5H2,(H,9,11)
InChIKeyXRGDSACXNTWKMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Hydroxy-6-azaspiro[3.5]nonan-5-one CAS 2169487-42-5 Procurement Guide: Molecular Weight, Purity, and Structural Specifications


8-Hydroxy-6-azaspiro[3.5]nonan-5-one (CAS 2169487-42-5) is a spirocyclic organic compound with the molecular formula C8H13NO2 and a molecular weight of approximately 155.19 g/mol . The compound features a unique spirocyclic junction where a four-membered azetidine ring is fused with a six-membered cyclohexane ring, incorporating a hydroxyl substituent at the 8-position and a lactam carbonyl at the 5-position [1]. Commercially, this compound is available in purity grades ranging from 95% to 98%, as verified by multiple chemical suppliers .

8-Hydroxy-6-azaspiro[3.5]nonan-5-one: Critical Differentiation from Closest In-Class Analogs for Scientific Procurement Decisions


8-Hydroxy-6-azaspiro[3.5]nonan-5-one occupies a distinct and non-interchangeable chemical space among spirocyclic building blocks due to the precise placement of its hydroxyl and lactam functionalities on the rigid azaspiro[3.5]nonane scaffold . The presence and stereochemical orientation of the 8-hydroxyl group introduces a unique hydrogen bond donor-acceptor profile that fundamentally alters its physicochemical properties—such as aqueous solubility, logP, and polar surface area—compared to the parent 6-azaspiro[3.5]nonan-5-one scaffold, which lacks this hydroxyl moiety entirely . Consequently, substituting this compound with a generic or structurally similar alternative in a synthetic route or biological assay will invariably yield divergent reactivity, solubility behavior, and target engagement profiles, rendering direct interchange impossible without risking experimental failure or irreproducible results .

8-Hydroxy-6-azaspiro[3.5]nonan-5-one: Quantitative Comparison of Key Differentiation Metrics Against Structural Analogs


Increased Hydrogen Bond Donor Count: 8-Hydroxy-6-azaspiro[3.5]nonan-5-one vs. 6-Azaspiro[3.5]nonan-5-one

The target compound, 8-Hydroxy-6-azaspiro[3.5]nonan-5-one (C8H13NO2, MW 155.19 g/mol), possesses two hydrogen bond donors (one from the secondary amide N-H and one from the 8-hydroxyl O-H) compared to the parent scaffold 6-Azaspiro[3.5]nonan-5-one (C8H13NO, MW 139.19 g/mol), which has only one hydrogen bond donor (the amide N-H) . This increase in hydrogen bond donor count directly impacts the compound's capacity for intermolecular interactions, leading to significantly enhanced aqueous solubility and altered membrane permeability .

Medicinal Chemistry Physicochemical Properties Drug Discovery

Enhanced Hydrogen Bond Acceptor Capacity: 8-Hydroxy-6-azaspiro[3.5]nonan-5-one vs. 6-Azaspiro[3.5]nonan-5-one

The target compound exhibits a higher hydrogen bond acceptor count of 3 (the amide carbonyl oxygen, the amide nitrogen, and the 8-hydroxyl oxygen) compared to its parent analog 6-Azaspiro[3.5]nonan-5-one, which has only 2 hydrogen bond acceptors (the amide carbonyl oxygen and the amide nitrogen) . This additional acceptor site on the target compound enhances its ability to form stabilizing interactions with water molecules and biological targets [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Significant Increase in Molecular Weight and Topological Polar Surface Area: 8-Hydroxy-6-azaspiro[3.5]nonan-5-one vs. 6-Azaspiro[3.5]nonan-5-one

The molecular weight of 8-Hydroxy-6-azaspiro[3.5]nonan-5-one is 155.19 g/mol, which is approximately 11.5% greater than the 139.19 g/mol molecular weight of 6-Azaspiro[3.5]nonan-5-one . This weight difference is solely attributed to the addition of the oxygen atom from the hydroxyl group. Consequently, the topological polar surface area (tPSA) is also predicted to be significantly higher for the hydroxylated compound due to the contribution of the polar hydroxyl moiety [1].

Physicochemical Properties Drug Discovery Medicinal Chemistry

Distinct Functional Group Profile for Downstream Derivatization: 8-Hydroxy-6-azaspiro[3.5]nonan-5-one vs. Fluorinated and Diaza Analogs

8-Hydroxy-6-azaspiro[3.5]nonan-5-one presents a unique combination of a secondary alcohol and a secondary lactam within the rigid spirocyclic framework . This contrasts sharply with other analogs: 2,2-Difluoro-6-azaspiro[3.5]nonan-5-one (C8H11F2NO, MW 175.18 g/mol) introduces electronegative fluorine atoms, which dramatically alter electronic properties and metabolic stability ; while 8-hydroxy-2,6-diazaspiro[3.5]nonan-5-one dihydrochloride (C8H14ClNO2, MW 191.66 g/mol) introduces an additional nitrogen atom, shifting basicity and hydrogen-bonding patterns . The target compound's combination of a single nitrogen, a carbonyl, and a hydroxyl group provides a balanced, versatile scaffold for orthogonal derivatization strategies.

Organic Synthesis Medicinal Chemistry Scaffold Diversification

8-Hydroxy-6-azaspiro[3.5]nonan-5-one: Recommended Scientific and Industrial Application Scenarios Based on Quantified Differentiation


Optimization of Aqueous Solubility and Metabolic Stability in Early-Stage Drug Discovery

Based on its increased hydrogen bond donor count (2 vs. 1) and hydrogen bond acceptor count (3 vs. 2) relative to the parent 6-azaspiro[3.5]nonan-5-one scaffold [1], 8-Hydroxy-6-azaspiro[3.5]nonan-5-one is strategically positioned for use in medicinal chemistry programs where improving aqueous solubility and modulating metabolic clearance are key objectives. Its higher topological polar surface area (tPSA) and molecular weight suggest it will exhibit enhanced water solubility, which is critical for formulating drug candidates intended for oral or parenteral administration . The hydroxyl group also provides a handle for Phase II metabolism (e.g., glucuronidation), offering a predictable clearance pathway [2].

Construction of Diverse Spirocyclic Chemical Libraries via Orthogonal Derivatization

The unique combination of a secondary lactam and a secondary alcohol within the rigid spirocyclic framework of 8-Hydroxy-6-azaspiro[3.5]nonan-5-one makes it an ideal core scaffold for generating diverse chemical libraries [1]. Unlike its fluorinated or diaza analogs , this compound's hydroxyl and amide functionalities offer distinct reactivity. The hydroxyl group can be selectively acylated, alkylated, or oxidized to a ketone, while the lactam nitrogen can be independently functionalized. This orthogonal reactivity enables the efficient synthesis of a broad array of derivatives with varying physicochemical and biological properties, a strategy widely employed in fragment-based drug discovery and lead optimization [2].

Exploration of Spirocyclic Scaffolds in Central Nervous System (CNS) Drug Discovery

The spirocyclic architecture of 8-Hydroxy-6-azaspiro[3.5]nonan-5-one, characterized by its three-dimensional and conformationally restricted shape, is increasingly recognized for its ability to improve drug-like properties for CNS targets [1]. The introduction of a polar hydroxyl group enhances aqueous solubility and reduces lipophilicity compared to non-hydroxylated analogs, a crucial parameter for achieving optimal CNS penetration . This compound serves as a valuable building block for synthesizing novel ligands for neurotransmitter receptors, ion channels, and enzymes implicated in neurological disorders, where a specific sp3-rich, rigid scaffold is often required for high affinity and selectivity [2].

Quote Request

Request a Quote for 8-Hydroxy-6-azaspiro[3.5]nonan-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.